2-bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline
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Overview
Description
2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline is an organic compound with the molecular formula C8H5BrF5N. This compound is characterized by the presence of a bromine atom and a pentafluoroethyl group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline typically involves the bromination of 5-(1,1,2,2,2-pentafluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pentafluoroethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroaniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Uniqueness
2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline is unique due to the presence of both a bromine atom and a pentafluoroethyl group, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring high reactivity and specificity.
Properties
CAS No. |
2138032-14-9 |
---|---|
Molecular Formula |
C8H5BrF5N |
Molecular Weight |
290 |
Purity |
95 |
Origin of Product |
United States |
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